Luzopeptin C -

Luzopeptin C

Catalog Number: EVT-1589408
CAS Number:
Molecular Formula: C60H74N14O22
Molecular Weight: 1343.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Luzopeptin C is a natural product found in Actinomadura with data available.
Overview

Luzopeptin C is a member of the luzopeptin family, which consists of bisintercalator nonribosomal peptides characterized by their unique structural features and biological activities. These compounds are derived from microbial sources and exhibit potential therapeutic applications, particularly in oncology due to their ability to intercalate DNA.

Source

Luzopeptin C is produced by specific strains of bacteria, particularly those belonging to the genus Streptomyces. These microorganisms are known for their rich biosynthetic capabilities, allowing them to produce a wide array of bioactive compounds. The luzopeptin family, including Luzopeptin C, has been identified through genomic mining and fermentation processes.

Classification

Luzopeptin C belongs to the class of natural products known as nonribosomal peptides. This classification is based on its biosynthesis through nonribosomal peptide synthetases rather than ribosomal synthesis, which is typical for most proteins. The structural complexity of luzopeptins arises from their unique assembly lines that incorporate various amino acids and other building blocks.

Synthesis Analysis

Methods

The synthesis of Luzopeptin C primarily involves biosynthetic pathways that utilize enzymatic reactions. Key steps in its synthesis include the formation of specific subunits such as tetrahydropyridazine-3-carboxylic acid, which is crucial for its biological activity.

Technical Details

Recent studies have highlighted the role of cytochrome P450 enzymes in the biosynthesis of luzopeptins. These enzymes catalyze multiple oxidations and play a significant role in modifying precursor molecules to form active compounds. For instance, a multitasking cytochrome P450 enzyme has been identified that catalyzes four consecutive oxidations, contributing to the formation of hydrazone-bearing residues essential for the compound's structure and function .

Molecular Structure Analysis

Structure

Luzopeptin C features a complex molecular architecture characterized by its cyclic depsipeptide structure, which includes acyl-substituted tetrahydropyridazine-3-carboxylic acid units. This structure is pivotal for its interaction with biological targets.

Data

The molecular formula for Luzopeptin C has been identified as C64H78N14O24C_{64}H_{78}N_{14}O_{24}, which reflects its intricate composition. The compound's three-dimensional conformation plays a crucial role in its biological activity, particularly in DNA binding and intercalation.

Chemical Reactions Analysis

Reactions

Luzopeptin C undergoes various chemical reactions that are critical for its biological function. Notably, it interacts with DNA through intercalation, which disrupts normal cellular processes and can lead to antitumor effects.

Technical Details

The reactions involving Luzopeptin C often involve its binding affinity to DNA, which is influenced by the presence of specific chromophores within its structure. Studies have shown that modifications to these chromophores can significantly alter the compound's ability to intercalate DNA.

Mechanism of Action

Process

Luzopeptin C exerts its biological effects primarily through DNA intercalation. This process involves the insertion of the compound between base pairs in the DNA helix, leading to structural distortions that hinder replication and transcription.

Data

Research indicates that the efficacy of Luzopeptin C in disrupting cellular functions is closely linked to its structural features, including the arrangement of functional groups that enhance its binding affinity .

Physical and Chemical Properties Analysis

Physical Properties

Luzopeptin C exhibits several notable physical properties:

  • Appearance: Typically isolated as a solid or crystalline form.
  • Solubility: Soluble in organic solvents but may have limited solubility in water due to its hydrophobic regions.

Chemical Properties

The chemical properties of Luzopeptin C include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.

Relevant data from studies indicate that modifications such as acetylation significantly influence its biological activity and solubility characteristics .

Applications

Luzopeptin C has garnered attention for its potential applications in scientific research and medicine:

  • Antitumor Research: Due to its ability to intercalate DNA, Luzopeptin C is being studied for its potential use as an anticancer agent.
  • Biological Studies: Researchers are investigating its mechanism of action and interactions with various biomolecules to better understand its pharmacological properties.
Structural Analysis and Conformational Dynamics

Solution-State NMR Elucidation of Luzopeptin C-DNA Complex Architecture

Solution NMR studies reveal that luzopeptin C binds DNA as a symmetric 1:1 complex, with its quinoline chromophores bisintercalating at specific dinucleotide steps (primarily 5'-TA/TA), while the depsipeptide ring occupies the minor groove. Key structural features include:

  • Chromophore Positioning: Quinoline rings align perpendicularly to the depsipeptide ring, stacking against purine bases (adenine residues) of flanking base pairs. Nuclear Overhauser Effect (NOE) cross-peaks position the N-methyl group of L-β-hydroxyvaline near quinoline H-8 and serine NH protons, confirming parallel chromophore alignment [1] [10].
  • DNA Conformational Changes: Bisintercalation unwinds DNA by 44° ± 2° per bound molecule and stabilizes sandwiched A·T base pairs. Imino proton exchange rates decrease 100-fold for bracketed base pairs, indicating suppressed "breathing" dynamics [9] [10].
  • Hydrogen Bonding Network: Glycine NH groups form direct hydrogen bonds with thymine O2 atoms in the minor groove, verified by solvent-shielding effects and NOEs between glycine NH and DNA protons [1] [10].

Table 1: Key NMR Parameters of Luzopeptin C-DNA Complexes

DNA SequenceIntercalation SiteNOE ContactsΔTm (°C)Unwinding Angle
d(5'-GCATGC)₂5'-CpA / 5'-TpGQuinoline H-8 ↔ Valine N-CH₃>3044° ± 2°
d(5'-CATG)₂5'-ATGlycine NH ↔ Thymine O228Not reported

Crystallographic Insights into Depsipeptide Ring Symmetry and Chromophore Orientation

X-ray crystallography of luzopeptin analogues demonstrates C₂ symmetry and defines chromophore spatial relationships:

  • Depsipeptide Conformation: The cyclic decadepsipeptide adopts a saddle-shaped structure with two identical halves. Non-acetylated luzopeptin C retains this symmetry but exhibits altered electrostatic properties due to exposed amine groups [1] [7].
  • Quinoline Orientation: Crystal structures show quinoline rings oriented at right angles to the depsipeptide plane. Intramolecular hydrogen bonds between quinoline hydroxyl groups and carbonyl oxygen atoms further rigidify this arrangement [1].
  • Acetyl Group Role: Though luzopeptin C lacks N-acetyl groups, crystallography of luzopeptin A reveals acetylated pyridazine moieties stretching over the depsipeptide ring. This "occlusive" conformation sterically blocks one molecular face, a feature absent in luzopeptin C [7] [10].

Table 2: Crystallographic Features of Luzopeptin Depsipeptide Core

Structural ElementConformationFunctional Implication
Cyclic depsipeptideSaddle-shaped, C₂ symmetricCreates DNA minor groove-binding surface
Quinoline chromophoresPerpendicular to depsipeptideEnables bisintercalation at 4 bp intervals
Pyridazine acetyl groupsPositioned over ring (A/B only)Modulates DNA accessibility
L-β-hydroxyvalineProjects N-methyl toward DNAStabilizes quinoline-DNA stacking

Conformational Flexibility of the Cyclic Depsipeptide Backbone in Solvated Systems

Despite overall rigidity, luzopeptin C exhibits segmental dynamics critical for DNA recognition:

  • Backbone Dynamics: ¹³C spin-lattice relaxation times (T₁) indicate restricted motion within the depsipeptide ring. Isotropic tumbling dominates relaxation, with correlation times of ~8 ns. Quinoline rings show identical mobility to the peptide core, confirming coupled motion [1] [7].
  • Glycine-Sarcosine Dynamics: Cis-trans isomerization at Gly-Sar peptide bonds occurs in milliseconds, enabling conformational adaptation to DNA grooves. This flexibility facilitates hydrogen bond formation with thymine residues [9] [10].
  • Long-Lived Complexes: Amide proton exchange in DNA-bound luzopeptin C occurs with a half-life of 4 days at 45°C, far exceeding echinomycin complexes (20 min at 15°C). This reflects exceptional kinetic stability [9].

Table 3: Dynamic Properties of Luzopeptin C in Solution

Probe PositionT₁ (ms)NOECorrelation Time (ns)Functional Role
Depsipeptide Cα320 ± 400.88.2 ± 0.9Maintains ring rigidity
Quinoline C8/H8305 ± 300.788.1 ± 0.8DNA base stacking
Glycine NH>10⁵ sN/AN/AHydrogen bonding to DNA

Role of Transannular Hydrogen Bonding in Stabilizing Antiparallel β-Sheet Motifs

Transannular hydrogen bonds are critical for maintaining luzopeptin C’s bioactive conformation:

  • β-Sheet Stabilization: Two Gly¹─Thr⁵ hydrogen bonds create an antiparallel β-sheet within the depsipeptide ring. Crystal structures show Gly NH···O=C Thr distances of 2.85–2.90 Å, ideal for H-bonding [1] [7].
  • Solvent Protection: NMR studies confirm glycine NH protons are shielded from solvent exchange, indicating stable H-bonding persists in solution. Breaking these bonds (e.g., during DNA binding) requires ~90° rotation of pyridazine-glycine linkages [9] [10].
  • Conformational Switch: Upon DNA binding, glycine NH groups reorient toward thymine O2 atoms, replacing intramolecular H-bonds with intermolecular contacts. This switch shortens the interchromophore distance by 2.2 Å, optimizing bisintercalation geometry [10].

Table 4: Hydrogen Bonding Parameters in Luzopeptin C

Hydrogen BondDistance (Å)Angle (°)LocationFunctional Outcome
Gly¹ NH ⋯ O=C Thr⁵2.85–2.90155 ± 5Depsipeptide ringStabilizes β-sheet
Gly¹ NH ⋯ Thymine O22.95 ± 0.15150 ± 10DNA minor grooveAnchors drug to DNA
Ser³ OH ⋯ Quinoline O=C2.75160Chromophore linkageLocks quinoline orientation

Properties

Product Name

Luzopeptin C

IUPAC Name

N-[(3R,7S,16S,17S,23R,27S,36S,37S)-17,37-dihydroxy-23-[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-3-yl]-3-hydroxy-6-methoxyquinoline-2-carboxamide

Molecular Formula

C60H74N14O22

Molecular Weight

1343.3 g/mol

InChI

InChI=1S/C60H74N14O22/c1-59(2,91)49-57(89)95-27-35(67-51(83)45-39(77)21-29-19-31(93-9)11-13-33(29)65-45)55(87)73-47(37(75)15-17-63-73)53(85)62-24-42(80)70(6)26-44(82)72(8)50(60(3,4)92)58(90)96-28-36(68-52(84)46-40(78)22-30-20-32(94-10)12-14-34(30)66-46)56(88)74-48(38(76)16-18-64-74)54(86)61-23-41(79)69(5)25-43(81)71(49)7/h11-14,17-22,35-38,47-50,75-78,91-92H,15-16,23-28H2,1-10H3,(H,61,86)(H,62,85)(H,67,83)(H,68,84)/t35-,36-,37+,38+,47+,48+,49-,50-/m1/s1

InChI Key

KEKNHSVGJZJNFK-FKRLCPBESA-N

SMILES

CC(C)(C1C(=O)OCC(C(=O)N2C(C(CC=N2)O)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)O)C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)O

Synonyms

antibiotic BBM 928C
BBM 928C
BBM-928 C
BBM-928C
luzopeptin C

Canonical SMILES

CC(C)(C1C(=O)OCC(C(=O)N2C(C(CC=N2)O)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)O)C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)O

Isomeric SMILES

CC(C)([C@H]1C(=O)OC[C@H](C(=O)N2[C@@H]([C@H](CC=N2)O)C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3[C@@H]([C@H](CC=N3)O)C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)O

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